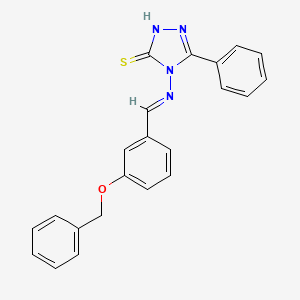
4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with the molecular formula C23H20N4OS This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyloxybenzylidene Group: This step involves the condensation of the triazole derivative with 3-(benzyloxy)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Addition of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrosulfide group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxybenzylidene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The triazole ring is known for its bioactivity, making this compound a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the hydrosulfide group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-((3-(Benzyloxy)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-((3-(Benzyloxy)benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
Uniqueness
Compared to similar compounds, 4-((3-(Benzyloxy)benzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-YL hydrosulfide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the benzyloxybenzylidene group enhances its ability to interact with biological targets, making it a more potent compound in various applications.
属性
分子式 |
C22H18N4OS |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
3-phenyl-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4OS/c28-22-25-24-21(19-11-5-2-6-12-19)26(22)23-15-18-10-7-13-20(14-18)27-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)/b23-15+ |
InChI 键 |
IGLBTJHGLOHLBO-HZHRSRAPSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)
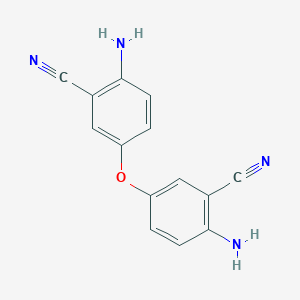
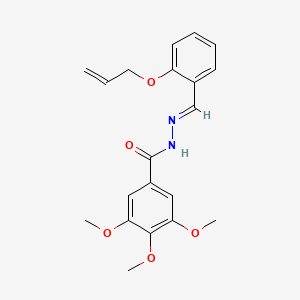
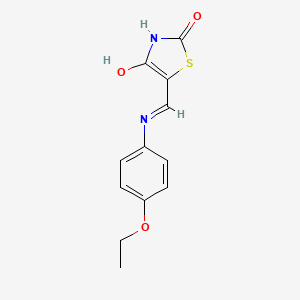
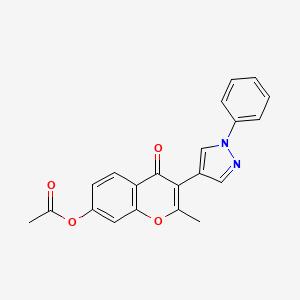
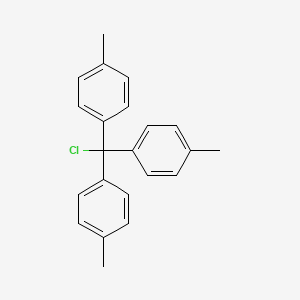

![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)
![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)
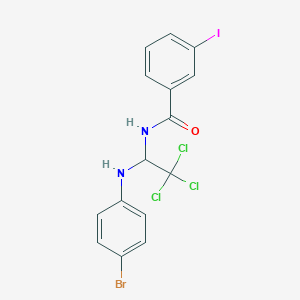
![methyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974629.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11974636.png)
